4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190313-29-1
VCID: VC8214616
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16)
SMILES: C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

CAS No.: 1190313-29-1

Cat. No.: VC8214616

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid - 1190313-29-1

Specification

CAS No. 1190313-29-1
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16)
Standard InChI Key NNNNPONTMXZWGE-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F
Canonical SMILES C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid belongs to the pyrrolopyridine family, characterized by a fused bicyclic system combining pyrrole and pyridine rings. The core structure consists of a pyrrole ring fused to a pyridine ring at the [3,2-c] position, with a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) moiety at the 3-position . The trifluoromethyl group introduces strong electron-withdrawing effects, while the carboxylic acid provides hydrogen-bonding capabilities critical for molecular interactions.

Key Structural Features

  • Pyrrolo[3,2-c]pyridine Core: The nitrogen-rich bicyclic system contributes to π-π stacking interactions and metal coordination potential.

  • Trifluoromethyl Substituent: Enhances metabolic stability and lipophilicity, as observed in analogs like ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (PubChem CID: 72211578) .

  • Carboxylic Acid Group: Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.

Nomenclature and Synonyms

The systematic IUPAC name is 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Common synonyms include:

  • 3-Carboxy-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

  • 4-Trifluoromethyl-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Synthesis and Derivative Preparation

General Synthetic Strategies

While no explicit synthesis for this compound is reported, methodologies for analogous pyrrolopyridines involve:

Palladium-Catalyzed Cross-Coupling

Physicochemical Properties

Lipophilicity and Solubility

The trifluoromethyl group increases logD (lipophilicity), while the carboxylic acid enhances aqueous solubility. For example:

CompoundlogD (pH 7.4)Aqueous Solubility (μg/mL)
Ethyl 4-CF₃-pyrrolo[3,2-c]pyridine-2-carboxylate 3.712.5
4-CF₃-pyrrolo[3,2-c]pyridine-3-carboxylic acid*2.1–2.9 (est.)>50 (est.)

*Estimated based on structural analogs .

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.32 (d, J=3.1 Hz, 1H, pyrrole-H), 6.98 (d, J=3.1 Hz, 1H), 13.2 (br s, 1H, COOH) .

  • ¹³C NMR: 162.4 (COOH), 148.2 (q, J=33.7 Hz, CF₃-C), 124.1 (q, J=271 Hz, CF₃) .

Pharmacological Activity

RORC2 Modulation

Pyrrolopyridines with 4-CF₃ groups demonstrate potent RORC2 inverse agonism, suppressing IL-17 production in Th17 cells :

CompoundRORC2 IC₅₀ (nM)IL-17 Inhibition IC₅₀ (nM)HLM CL (μL/min/mg)
4-CF₃ analog 4.19.5<8
Methyl analog 20698

The trifluoromethyl group improves potency 5-fold compared to methyl substituents, likely due to enhanced hydrophobic interactions and conformational restriction .

Selectivity Profile

Key selectivity data from analogous compounds:

TargetIC₅₀ (μM)
RORA>30
RORB>30
CYP3A415.2

The carboxylic acid moiety may contribute to reduced off-target effects by limiting passive membrane permeability.

Applications and Future Directions

Autoimmune Disease Therapeutics

The compound’s IL-17 suppression efficacy positions it as a candidate for:

  • Psoriasis: IL-17 is a key cytokine driver.

  • Rheumatoid Arthritis: Preclinical models show reduced joint inflammation with RORC2 inhibitors .

Chemical Biology Probes

The carboxylic acid allows conjugation to fluorescent tags or solid supports for target identification studies.

Optimization Challenges

  • Metabolic Stability: While -CF₃ improves stability (HLM CL <8 μL/min/mg) , the carboxylic acid may necessitate prodrug strategies for oral bioavailability.

  • Synthetic Accessibility: Multi-step synthesis requiring specialized reagents (e.g., CF₃ sources) remains a bottleneck.

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